molecular formula C19H16O5 B5758966 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate

Cat. No. B5758966
M. Wt: 324.3 g/mol
InChI Key: QHRRAZCJTUCZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate, also known as Compound 1, is a chemical compound that belongs to the class of coumarin derivatives. It has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 has been found to have various scientific research applications. One of the most significant applications is its potential as an anticancer agent. Studies have shown that 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 can prevent the growth and proliferation of cancer cells. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. By inhibiting this enzyme, 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 can reduce inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It can also inhibit the migration and invasion of cancer cells by downregulating the expression of certain proteins involved in these processes. In addition, it has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby reducing oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, which means that less of the compound is required for experiments. It also has a high degree of selectivity, which means that it targets specific enzymes and proteins without affecting others. However, one of the limitations of using 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore its potential as an insecticide or herbicide in agriculture. Additionally, further research is needed to optimize the synthesis method of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 and improve its solubility in water for better administration in lab experiments.
Conclusion:
In conclusion, 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 is a chemical compound that has shown promising results in scientific research. Its potential applications in medicine, agriculture, and industry make it a valuable subject of study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl acetate 1 involves the reaction of 4-methoxyphenylacetic acid with acetic anhydride and sulfuric acid, followed by cyclization with 3-methyl-2-butanone in the presence of sodium acetate. The resulting product is then purified through recrystallization. The yield of this synthesis method is around 40%.

properties

IUPAC Name

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11-17(23-12(2)20)9-8-15-16(10-18(21)24-19(11)15)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRRAZCJTUCZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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